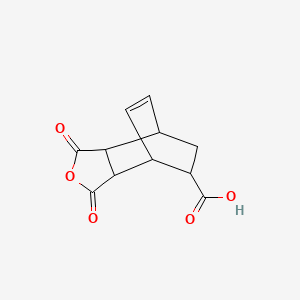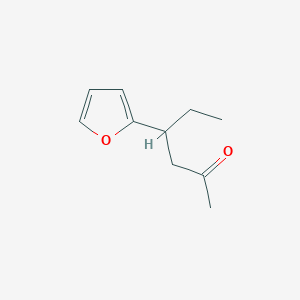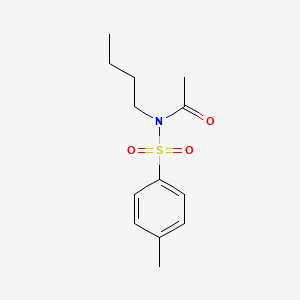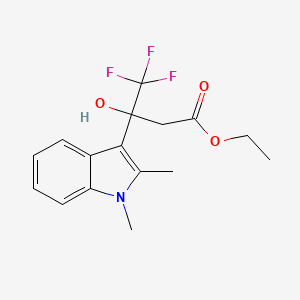
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a trifluoromethyl group, and a hydroxybutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate typically involves multi-step organic reactions. One common method includes the condensation of 1,2-dimethylindole with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to hydrolysis and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary alcohol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, thereby disrupting cell division and inducing apoptosis in cancer cells. The trifluoromethyl group enhances its binding affinity to target proteins, while the indole ring facilitates its interaction with hydrophobic pockets in the target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-Dimethyl-1H-indol-3-yl)ethanone
- N-(1-Methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- Substituted-5-(1H-indol-3-yl)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
Ethyl 3-(1,2-dimethyl-1H-indol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C16H18F3NO3 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
ethyl 3-(1,2-dimethylindol-3-yl)-4,4,4-trifluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C16H18F3NO3/c1-4-23-13(21)9-15(22,16(17,18)19)14-10(2)20(3)12-8-6-5-7-11(12)14/h5-8,22H,4,9H2,1-3H3 |
InChI Key |
WDEAFROMUJDJSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(N(C2=CC=CC=C21)C)C)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


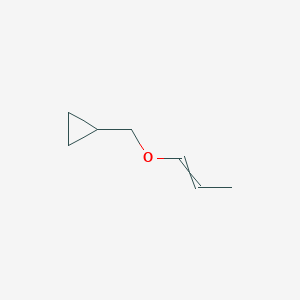
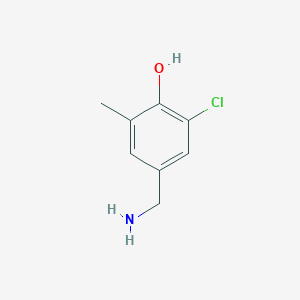
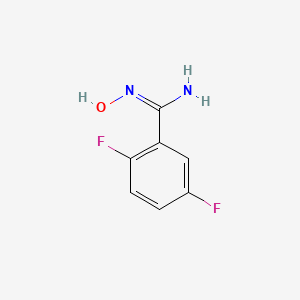
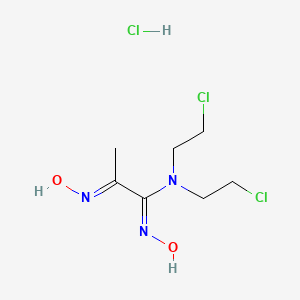
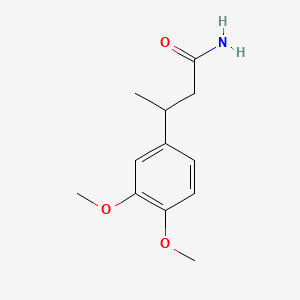
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dimethylphenyl)ethanone](/img/structure/B13797629.png)
![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-2,3-ditritiooct-1-enyl]-5-oxo-1,2,3-tritritiocyclopentyl]-5,6-ditritiohept-5-enoic acid](/img/structure/B13797634.png)
![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13797636.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-methoxyphenyl)-](/img/structure/B13797640.png)

